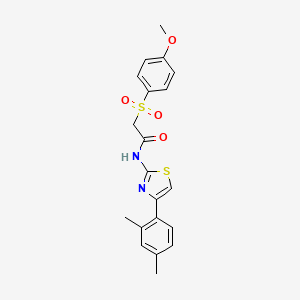

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

Acetamide Formation: The final step involves the formation of the acetamide moiety, which can be achieved through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

Receptor Modulation: By interacting with receptors, it can modulate their signaling pathways.

Pathway Interference: It can interfere with specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

- N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-nitrophenyl)sulfonyl)acetamide

- N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamide

Uniqueness

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other bioactive compounds.

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article will explore the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of thiazole rings and subsequent modifications to introduce sulfonamide and acetamide functionalities. The detailed synthetic pathway is critical for understanding the compound's structure-activity relationship (SAR).

Anticancer Properties

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, a related compound was shown to inhibit topoisomerase II (Topo-II), leading to DNA double-strand breaks and cell cycle arrest in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. This was achieved through the regulation of cyclin B1/cdc2, which is crucial for G2/M phase transition in the cell cycle .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 15 | A549 | 5.0 | Topo-II inhibition |

| Compound 17 | HeLa | 7.5 | Induction of DSBs via p73/ATM pathway |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that thiazole derivatives can possess antibacterial properties comparable to established antibiotics like norfloxacin. The presence of electron-donating groups on the aromatic rings enhances their interaction with bacterial targets .

Table 2: Antimicrobial Activity of Thiazole Compounds

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Comparison Standard |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Norfloxacin |

| Benzothiazole Derivative | E. coli | TBD | Ampicillin |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Topoisomerase Inhibition : By inhibiting Topo-II, the compound induces DNA damage and apoptosis in cancer cells.

- Cell Cycle Arrest : The regulation of cell cycle proteins like cyclin B1 leads to G2/M phase arrest, preventing cell division.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Study on Lung Cancer : A study evaluated the effects of thiazole derivatives on A549 cells, demonstrating a significant reduction in cell viability with IC50 values indicating potent anticancer activity .

- Antimicrobial Efficacy : In another study, various thiazole derivatives were tested against multiple bacterial strains, showing promising results that warrant further investigation into their clinical applicability .

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-13-4-9-17(14(2)10-13)18-11-27-20(21-18)22-19(23)12-28(24,25)16-7-5-15(26-3)6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHXKQVSWMVDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.